7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol
Description
Structural Elucidation of 7-Chloro-thiazolo[4,5-d]pyrimidine-2-thiol
Molecular Architecture and Ring System Characteristics
The compound features a fused bicyclic system:
- Thiazole Ring : A five-membered aromatic ring containing sulfur at position 1 and nitrogen at position 3.
- Pyrimidine Ring : A six-membered aromatic ring fused to the thiazole at positions 4 and 5.
- Substituents :
- Chlorine (Cl) at position 7 of the pyrimidine ring.
- Thiol (-SH) group at position 2 of the thiazole ring.
This arrangement creates a planar bicyclic core with alternating single and double bonds, stabilized by aromatic conjugation.
| Ring System | Fusion Points | Substituents |
|---|---|---|
| Thiazole (1,3) | Positions 1 (S), 3 (N) | Thiol (-SH) at C2 |
| Pyrimidine (4,5-d) | Positions 4 and 5 | Chlorine at C7 |
Positional Isomerism in Thiazolo[4,5-d]pyrimidine Derivatives
Positional isomerism in thiazolo[4,5-d]pyrimidine systems arises from variations in substituent placement. For example:
- 7-Chloro vs. 5-Chloro : The chlorine substituent at position 7 (as in the target compound) versus position 5 alters electronic effects and steric interactions.
- Thiol Group Position : The -SH group at position 2 (thiazole) versus position 2 of the pyrimidine ring would impact reactivity and hydrogen-bonding capabilities.
Such isomerism influences biological activity, as seen in related thiazolopyrimidine derivatives where substituent position correlates with cytotoxicity.
Comparative Analysis with Thiazolo[3,2-a]pyrimidine Analogues
The [4,5-d] and [3,2-a] fused systems differ in connectivity and electronic properties:
| Feature | Thiazolo[4,5-d]pyrimidine | Thiazolo[3,2-a]pyrimidine |
|---|---|---|
| Fusion Points | Pyrimidine C4-C5 fused to thiazole C1-C2 | Pyrimidine C2-C3 fused to thiazole C3-C2 |
| Electronic Environment | Electron-withdrawing Cl at C7 | Electron-donating groups may occupy different positions |
| Reactivity | Thiol group at C2 (thiazole) | Thiol groups may occupy alternative positions |
Thiazolo[3,2-a]pyrimidine analogues, such as those in , exhibit distinct X-ray crystallographic conformations, including screw-boat pyrimidine geometries, which differ from the planar [4,5-d] systems.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Key NMR signals for 7-chloro-thiazolo[4,5-d]pyrimidine-2-thiol include:
- Thiol (-SH) : A broad singlet between 3.0–3.5 ppm (exchangeable with D₂O).
- Aromatic Protons : Downfield shifts for protons adjacent to electronegative substituents (e.g., Cl at C7).
- Thiazole Ring : Characteristic splitting patterns due to electron-withdrawing effects.
Infrared (IR) Spectroscopy of Thiol Functional Group
- Thiol (-SH) : Strong absorption at 3349–3434 cm⁻¹ (N–H stretching).
- C=N/C=C : Peaks at 1597–1632 cm⁻¹ (aromatic C=N and C=C bonds).
- C–Cl : Stretching at 755–822 cm⁻¹ .
Mass Spectrometric Fragmentation Patterns
Key fragments include:
X-ray Crystallographic Studies of Bicyclic Core System
While direct X-ray data for this compound is unavailable, related thiazolopyrimidines reveal:
Properties
IUPAC Name |
7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEZEVISECGTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)SC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiazole Core Formation
The synthesis begins with the preparation of the thiazole ring system via the Gewald reaction, a well-documented method for constructing 2-aminothiophene derivatives. In this step, cyanoacetamide reacts with an isothiocyanate derivative and elemental sulfur under basic conditions to yield 4-amino-3-substituted-2-thioxo-2,3-dihydrothiazole-5-carboxamide (1a-b) . For the target compound, the substitution at position 3 is minimized (typically using methyl isothiocyanate instead of aryl variants) to avoid unwanted steric effects.
Key Reaction Conditions :
- Solvent : Dimethyl sulfoxide (DMSO) or ethanol
- Temperature : 50–80°C
- Catalyst : Triethylamine or potassium hydroxide
- Yield : 85–92%
This step establishes the thiazole scaffold with a thioxo (-S-) group at position 2, which is critical for subsequent cyclization.
Cyclization to Thiazolo[4,5-d]pyrimidin-7(6H)-one
The thiazole intermediate undergoes cyclization with acetic anhydride to form the fused pyrimidine ring. Heating the carboxamide derivative (1a-b) in acetic anhydride at reflux temperature (140°C) facilitates intramolecular condensation, yielding 3-substituted-5-methyl-thiazolo[4,5-d]pyrimidin-7(6H)-one-2-thione (2a-b) . For the target compound, the methyl group at position 5 is omitted by substituting acetic anhydride with a non-methylating cyclization agent, though this modification requires optimization to maintain ring stability.
Optimization Parameters :
- Cyclization Agent : Trifluoroacetic anhydride (alternative to acetic anhydride)
- Reaction Time : 4–6 hours
- Yield : 70–78%
Chlorination at Position 7
The pyrimidinone derivative (2a-b) is treated with phosphorus oxychloride (POCl₃) under reflux conditions to introduce the chloro group at position 7. This step converts the hydroxyl group of the pyrimidinone into a chloro substituent, yielding 7-chloro-3-substituted-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione (3a-b) . For the target molecule, the absence of a methyl group at position 5 necessitates careful control of stoichiometry to prevent over-chlorination.
Reaction Conditions :
- Solvent : Toluene or dichloromethane
- Temperature : 110–120°C
- Catalyst : None (neat POCl₃)
- Yield : 88–95%
Thione-to-Thiol Conversion
The final step involves reducing the 2-thione (-S-) group to a thiol (-SH) functionality. While the thione group is stable under ambient conditions, its conversion to thiol is achieved via selective reduction using sodium borohydride (NaBH₄) in ethanol or via acid-catalyzed tautomerization.
Reduction Protocol :
- Reagent : NaBH₄ (2 equiv)
- Solvent : Ethanol
- Temperature : 25°C (room temperature)
- Reaction Time : 2 hours
- Yield : 65–72%
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to improve efficiency and safety:
- Continuous Flow Reactors : For Gewald and cyclization steps to enhance heat transfer.
- Catalyst Recovery : Recycling POCl₃ via distillation.
- Purity Control : Chromatography or recrystallization from ethanol/water mixtures.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H NMR : Absence of pyrimidinone hydroxyl peak (δ 10.2 ppm) post-chlorination.
- Mass Spectrometry : Molecular ion peak at m/z 244.2 (C₆H₄ClN₃S₂).
- IR Spectroscopy : S-H stretch at 2550 cm⁻¹.
Challenges and Mitigation Strategies
- Byproduct Formation : Over-chlorination at position 5 is minimized by controlling POCl₃ stoichiometry.
- Thiol Oxidation : Storage under nitrogen prevents disulfide formation.
- Low Cyclization Yields : Microwave-assisted synthesis reduces reaction time to 30 minutes.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Gewald | Cyclization with Ac₂O | 70 | 95 |
| Microwave-Assisted | POCl₃ chlorination | 85 | 98 |
| Flow Chemistry | Continuous Gewald reaction | 90 | 99 |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can lead to the formation of thiolates.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation of the thiol group can produce sulfonic acids .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is its potential as an anticancer agent. Research has shown that derivatives of thiazolo[4,5-d]pyrimidine exhibit potent antiproliferative effects against various human cancer cell lines. For instance, studies have evaluated new derivatives for their activity against cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The structure-activity relationship (SAR) analysis indicates that the presence of electronegative groups, such as chlorine, significantly enhances anticancer efficacy .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of key enzymes and pathways associated with cancer cell proliferation. It has been identified as an inhibitor of acetyl-CoA carboxylase 2, which plays a crucial role in fatty acid metabolism and cancer cell growth . Additionally, the compound has been shown to act on epidermal growth factor receptor (EGFR) tyrosine kinase, making it a candidate for targeted cancer therapies .
Antimicrobial Properties
Beyond its anticancer potential, this compound also shows promise as an antibacterial and antifungal agent. Its unique chemical structure allows it to interact with biological targets effectively, making it suitable for developing new antimicrobial drugs .
Material Science
The unique properties of this compound extend to material science. Its chemical characteristics make it a candidate for creating materials with specific electronic or optical properties. Research into its potential applications in this field is ongoing, focusing on how modifications to its structure can lead to enhanced material performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as topoisomerase I, which is crucial for DNA replication in cancer cells . The compound’s ability to form strong interactions with these targets is attributed to its unique structure, which allows for effective binding and inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
7-Chloro-2-(methylsulfanyl)[1,3]thiazolo[4,5-d]pyrimidine
- Structure : The thiol (-SH) group is replaced with a methylsulfanyl (-SMe) group.
- Molecular Formula : C₆H₄ClN₃S₂ (molar mass: 217.69 g/mol).
- Key Differences :
7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)
- Structure : Contains a trifluoromethyl (-CF₃) group at position 5 and a thione (-S) group at position 2.
- Activity: Demonstrated potent antiproliferative activity against cancer cell lines (e.g., A375 melanoma, IC₅₀ = 1.2 µM) .
- Key Differences :
Substituent Variations at Position 7
7-Oxo and 7-Amino Derivatives
- 7-Oxo Analogues: Example: 7-Oxo-5-trifluoromethyl-thiazolo[4,5-d]pyrimidine-2-thione (2b). Activity: Moderate anticancer activity (IC₅₀ = 8.5 µM against DU145 prostate cancer cells) .
- 7-Amino Analogues: Example: 7-(Methylamino)-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione (4a). Activity: Improved solubility but reduced potency compared to 3b (IC₅₀ = 4.7 µM vs. 1.2 µM) .
Core Modifications: Thiazolo[4,5-d]pyrimidin-2-ones
- Example : 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a).
- Structure : The thiol/thione group is replaced with an oxo (-O) group.
- Activity : Demonstrated selective cytotoxicity against leukemia cell lines (e.g., SR, GI₅₀ = 0.8 µM) .
- Lower metabolic degradation compared to thiol derivatives .
Structural-Activity Relationship (SAR) Analysis
Biological Activity
7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential applications in drug development.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyrimidine ring, with a chlorine atom and a thiol group contributing to its unique reactivity and biological properties. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 189.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
| Stability | Stable under inert atmosphere at -20°C |
Biochemical Pathways
This compound exhibits its biological effects primarily through the inhibition of key enzymes involved in DNA replication and cell proliferation. Specifically, it has been shown to inhibit topoisomerase I, leading to DNA damage and subsequent cell death in various cancer cell lines .
Cellular Effects
The compound has demonstrated significant antiproliferative effects against various cancer cells. For instance, it has been tested against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), showing promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 2: Antiproliferative Activity
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have identified that modifications at the 7-position of the thiazolo-pyrimidine core can significantly enhance selectivity and potency against specific targets. For example, the introduction of various substituents at this position has led to compounds with improved affinity for CX3CR1 receptors, which are implicated in multiple sclerosis treatment .
Case Study: CX3CR1 Antagonists
In a study focusing on the development of CX3CR1 antagonists, modifications on the 7-amino-5-thio-thiazolo[4,5-d]pyrimidine core led to compounds with high selectivity and potent biological activity. The leucinol moiety at the 7-position was particularly noted for enhancing binding affinity .
Anticancer Agents
Due to its ability to induce apoptosis in cancer cells through DNA damage mechanisms, this compound is being explored as a potential anticancer agent. Its efficacy against various cancer types makes it a candidate for further clinical evaluation.
Antibacterial and Antifungal Properties
The compound has also shown promise as an antibacterial and antifungal agent. Preliminary studies indicate that it can inhibit the growth of certain bacterial strains and fungi, potentially paving the way for new therapeutic options in infectious diseases .
Q & A
Q. What synthetic methodologies are employed for the preparation of 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol and its derivatives?
The compound is synthesized via cyclocondensation of 4-amino-5-carboxamido-thiazole-2-thiones with chloro-substituted pyrimidine precursors. Key steps include alkylation using alkyl halides (e.g., methyl iodide) under reflux in acetonitrile with triethylamine as a base, followed by purification via recrystallization (methanol or butanol) or column chromatography. Reaction optimization involves controlling temperature (60–80°C) and monitoring progress with TLC (n-hexane/EtOAC 6:4) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 7.4–7.6 ppm for chlorophenyl groups) .
- IR spectroscopy : Identification of thiol (ν ~2550 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) stretches .
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 363.94 [M-H]⁻) validate molecular weight .
- Elemental analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N/S ratios .
Q. What in vitro models are used for preliminary evaluation of its biological activity?
Initial screening employs the NCI-60 human cancer cell line panel to assess cytotoxicity at five concentrations (10⁻⁴–10⁻⁸ M). Compounds showing >50% growth inhibition are advanced to dose-response studies. Apoptosis markers (caspase-3/7 activation) and mitochondrial membrane potential assays (JC-1 staining) are used to confirm mechanisms .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions influence anticancer activity?
- Diaryl substitutions (e.g., 3,5-diphenyl) enhance lipophilicity, improving membrane permeability and target engagement (e.g., COX-II inhibition) .
- Electron-withdrawing groups (e.g., -CF₃ at position 5) increase electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .
- Fluorine substitution on aryl rings improves metabolic stability by reducing CYP450-mediated oxidation . SAR studies recommend balancing hydrophobicity (ClogP ~3.5) and polar surface area (<90 Ų) for optimal bioavailability .
Q. What strategies resolve contradictions in reported biological targets (e.g., COX-II vs. CXCR2)?
- Comparative binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for proposed targets. For example, SPR-derived Kd values for COX-II (nM range) vs. CXCR2 (µM range) clarify selectivity .
- Computational docking : AutoDock Vina simulations predict binding poses; COX-II active site interactions (e.g., hydrogen bonds with Arg120) are prioritized over CXCR2 .
- Gene knockout models : CRISPR-Cas9-mediated deletion of target genes in cell lines validates mechanism (e.g., apoptosis rescue in COX-II-knockout cells) .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Acetonitrile improves alkylation efficiency compared to DMF due to higher dielectric constant .
- Catalyst use : Pd(OAc)₂ (5 mol%) accelerates Suzuki couplings for diaryl derivatives, reducing side-product formation .
- Temperature control : Maintaining reflux at 80°C minimizes thiomorpholine ring decomposition during multi-step synthesis .
- Purification : Sequential crystallization (methanol → ethyl acetate) removes unreacted starting materials, achieving >98% purity .
Q. What computational methods guide pharmacokinetic optimization of derivatives?
- QSAR modeling : Predicts logP and pKa using descriptors like molar refractivity and topological polar surface area. For example, derivatives with ClogP <4 show improved hepatic stability .
- ADMET prediction : SwissADME or ADMETLab 2.0 assess CYP inhibition risk and blood-brain barrier permeability. Prioritize compounds with low CYP3A4 inhibition (IC50 >10 µM) .
- Molecular dynamics simulations : Analyze target-ligand complex stability (RMSD <2 Å over 100 ns trajectories) to refine binding poses .
Methodological Considerations for Data Contradictions
- Batch-to-batch variability : Ensure consistent purity (>95% by HPLC) and confirm stereochemistry (via X-ray crystallography) to avoid false activity readings .
- Assay interference : Use counter-screens (e.g., luciferase-based assays) to rule out fluorescence/quenching artifacts in thiol-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
